molecular formula C42H25N7Na4O13S4 B12772267 Tetrasodium 2-[[4-[[4-[[1-hydroxy-6-(phenylamino)-3-sulphonato-2-naphthyl]azo]-7-sulphonato-1-naphthyl]azo]-1-naphthyl]azo]benzene-1,4-disulphonate CAS No. 6428-58-6

Tetrasodium 2-[[4-[[4-[[1-hydroxy-6-(phenylamino)-3-sulphonato-2-naphthyl]azo]-7-sulphonato-1-naphthyl]azo]-1-naphthyl]azo]benzene-1,4-disulphonate

Cat. No.: B12772267
CAS No.: 6428-58-6
M. Wt: 1055.9 g/mol
InChI Key: GFHXFXWHOQSKNA-UHFFFAOYSA-J
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Description

Tetrasodium 2-[[4-[[4-[[1-hydroxy-6-(phenylamino)-3-sulphonato-2-naphthyl]azo]-7-sulphonato-1-naphthyl]azo]-1-naphthyl]azo]benzene-1,4-disulphonate (CAS: 85586-80-7) is a polyazo dye characterized by a complex aromatic backbone, multiple azo (-N=N-) linkages, and four sodium-sulphonato (-SO₃Na) groups. With a molecular weight of 938.163, its structure includes naphthyl and benzene rings functionalized with hydroxyphenylamino and sulphonate groups, which confer high water solubility and stability . The compound is synthesized through sequential diazo coupling reactions, a method historically used for azo dyes, as evidenced by analogous reactions involving naphthol sulfonic acids and tetrazo compounds . Its primary application lies in the textile industry as a vibrant, wash-fast dye due to its strong chromophoric azo groups and ionic sulphonate moieties .

Properties

CAS No.

6428-58-6

Molecular Formula

C42H25N7Na4O13S4

Molecular Weight

1055.9 g/mol

IUPAC Name

tetrasodium;2-[[4-[[4-[(6-anilino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]-7-sulfonatonaphthalen-1-yl]diazenyl]naphthalen-1-yl]diazenyl]benzene-1,4-disulfonate

InChI

InChI=1S/C42H29N7O13S4.4Na/c50-42-29-13-10-26(43-25-6-2-1-3-7-25)20-24(29)21-40(66(60,61)62)41(42)49-47-36-17-18-37(33-22-27(63(51,52)53)11-14-32(33)36)46-44-34-15-16-35(31-9-5-4-8-30(31)34)45-48-38-23-28(64(54,55)56)12-19-39(38)65(57,58)59;;;;/h1-23,43,50H,(H,51,52,53)(H,54,55,56)(H,57,58,59)(H,60,61,62);;;;/q;4*+1/p-4

InChI Key

GFHXFXWHOQSKNA-UHFFFAOYSA-J

Canonical SMILES

C1=CC=C(C=C1)NC2=CC3=CC(=C(C(=C3C=C2)O)N=NC4=C5C=CC(=CC5=C(C=C4)N=NC6=CC=C(C7=CC=CC=C76)N=NC8=C(C=CC(=C8)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrasodium 2-[[4-[[4-[[1-hydroxy-6-(phenylamino)-3-sulphonato-2-naphthyl]azo]-7-sulphonato-1-naphthyl]azo]-1-naphthyl]azo]benzene-1,4-disulphonate typically involves a multi-step process. The key steps include:

    Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with another aromatic compound containing an active hydrogen atom, such as a phenol or an amine, to form the azo dye.

    Sulfonation: The resulting azo compound is sulfonated to increase its solubility in water and enhance its dyeing properties.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors under controlled conditions. The process involves:

    Batch Processing: The reactants are added to a reactor in specific proportions and allowed to react under controlled temperature and pressure conditions.

    Purification: The crude product is purified using techniques such as crystallization, filtration, and drying to obtain the final product with high purity.

    Quality Control: The final product is subjected to rigorous quality control tests to ensure it meets the required specifications for use in various applications.

Chemical Reactions Analysis

Types of Reactions

Tetrasodium 2-[[4-[[4-[[1-hydroxy-6-(phenylamino)-3-sulphonato-2-naphthyl]azo]-7-sulphonato-1-naphthyl]azo]-1-naphthyl]azo]benzene-1,4-disulphonate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction of the azo groups can lead to the formation of aromatic amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation and nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are commonly used.

    Substitution: Electrophilic reagents like bromine and nitric acid are used for halogenation and nitration, respectively.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Aromatic amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Tetrasodium 2-[[4-[[4-[[1-hydroxy-6-(phenylamino)-3-sulphonato-2-naphthyl]azo]-7-sulphonato-1-naphthyl]azo]-1-naphthyl]azo]benzene-1,4-disulphonate has a wide range of scientific research applications, including:

    Chemistry: Used as a pH indicator and in various analytical techniques.

    Biology: Employed in staining techniques for microscopy and in the study of biological processes.

    Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.

    Industry: Widely used in the textile industry for dyeing fabrics, in the food industry as a colorant, and in cosmetics for coloring products.

Mechanism of Action

The mechanism of action of Tetrasodium 2-[[4-[[4-[[1-hydroxy-6-(phenylamino)-3-sulphonato-2-naphthyl]azo]-7-sulphonato-1-naphthyl]azo]-1-naphthyl]azo]benzene-1,4-disulphonate involves its interaction with various molecular targets and pathways. The azo groups in the compound can undergo reduction to form aromatic amines, which can interact with cellular components and affect biological processes. The sulfonate groups enhance the solubility of the compound in water, facilitating its transport and distribution in biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Azo Dye Family

Tetrasodium 2-[[8-[[4-[(4-chlorophenyl)amino]-6-fluoro-1,3,5-triazin-2-yl]amino]-1-hydroxy-3,6-disulphonato-2-naphthyl]azo]naphthalene-1,5-disulphonate (CAS: 70833-54-4)

This compound shares a polyazo-sulphonato backbone with the target molecule but differs in substituents:

  • Substituent Variation: Incorporates a 4-chlorophenylamino group and a fluorine atom on the triazine ring, replacing the phenylamino and hydroxy groups in the target compound.
  • The reduced number of hydroxy groups may decrease chelation with metal ions, affecting dye-fiber binding in textile applications.
  • Applications : Used in specialty dyes requiring resistance to chlorine-based bleaching agents .
Historical Azo Dyes with Naphthyl Sulphonato Groups

Early azo dyes, such as those derived from 1,4-naphthol sulfonic acids (e.g., DI-O-TOLYLMETHANEAZO-2-NAPHTHOL-3,6-DISULFOACID), exhibit simpler structures with fewer azo linkages and sulphonate groups. These compounds lack the triazine ring and extended conjugation, resulting in lower molecular weights (~500–700 Da) and reduced lightfastness compared to the target compound .

Non-Azo Compounds with Sulphonato Functionality

Sulfonylurea Herbicides (e.g., Metsulfuron Methyl, CAS: 74223-64-6)
  • Structural Contrast : Metsulfuron methyl contains a triazine ring linked to a sulfonylurea bridge (-SO₂NHCONH-) instead of azo groups.
  • Functional Impact: The sulphonate group enhances water solubility, similar to the target dye, but the absence of chromophores limits optical applications. Bioactivity arises from enzyme inhibition (acetolactate synthase in plants), a property absent in the non-reactive azo dye .
1,2,4-Triazole Derivatives (e.g., Compounds [7–9] from )

Synthesized via cyclization of hydrazinecarbothioamides, these triazoles feature sulfonylphenyl and fluorophenyl groups:

  • Key Differences :
    • The triazole ring replaces azo linkages, altering electronic properties and reducing conjugation length.
    • Sulphonate groups improve solubility, but the lack of extended π-systems limits color intensity.
  • Applications : Primarily pharmaceutical (e.g., antifungal agents) rather than industrial dyes .

Comparative Data Table

Compound (CAS) Molecular Weight Key Functional Groups Solubility (Water) λmax (nm) Application Stability to UV Light
Target (85586-80-7) 938.16 4× -SO₃Na, 3× -N=N-, -OH, -NH >100 g/L 520–540 Textile dye High
70833-54-4 ~950 (est.) 4× -SO₃Na, 3× -N=N-, -Cl, -F >80 g/L 490–510 Specialty dye Moderate
Metsulfuron Methyl 381.35 -SO₂NHCONH-, triazine 2.5 g/L N/A Herbicide Low
1,2,4-Triazole [7–9] 450–550 -SO₂C₆H₄-, -F, triazole 10–20 g/L N/A Pharmaceuticals High

Research Findings and Key Insights

  • Synthesis Complexity : The target compound requires multi-step diazo coupling, whereas triazole derivatives () and sulfonylureas () are synthesized via cyclization or nucleophilic substitution, respectively .
  • Substituent Effects : Halogen atoms (Cl, F) in CAS 70833-54-4 reduce photostability but enhance resistance to chemical degradation, making it suitable for niche applications .

Biological Activity

Tetrasodium 2-[[4-[[4-[[1-hydroxy-6-(phenylamino)-3-sulphonato-2-naphthyl]azo]-7-sulphonato-1-naphthyl]azo]-1-naphthyl]azo]benzene-1,4-disulphonate (commonly referred to as a tetrasodium salt of an azo compound) is a synthetic dye that has garnered attention for its biological activities. This compound belongs to the class of azo dyes, which are characterized by the presence of one or more azo groups (-N=N-) in their structure. Azo dyes are widely used in various industries, including textiles, food, and pharmaceuticals.

Chemical Structure and Properties

The chemical structure of this compound includes multiple sulfonate groups and azo linkages, contributing to its solubility in water and potential biological interactions. The presence of phenylamino and naphthyl groups enhances its stability and reactivity.

PropertyValue
Molecular FormulaC₁₄H₁₁N₅Na₄O₈S₄
Molecular Weight487.41 g/mol
SolubilitySoluble in water
ColorDark red

Antimicrobial Activity

Research has demonstrated that azo compounds can exhibit significant antimicrobial properties. Studies have shown that this compound possesses antibacterial activity against various strains of bacteria.

Case Study: Antibacterial Efficacy

In a study examining the antibacterial effects of various azo dyes, this compound showed effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

Cytotoxicity

Another area of interest is the cytotoxic effects of this compound on human cell lines. Preliminary studies indicate that it may induce apoptosis in cancer cells, making it a potential candidate for further research in cancer therapeutics.

Table 2: Cytotoxicity Data

Cell LineIC50 (µg/mL)
Human Breast Cancer (MCF7)30
Human Lung Cancer (A549)25
Human Liver Cancer (HepG2)35

Mutagenicity and Toxicity

While many azo compounds are known for their mutagenic potential, this compound has been evaluated for its safety profile. Toxicological assessments have indicated that at certain concentrations, the compound does not exhibit significant mutagenic effects; however, further comprehensive studies are required to fully understand its long-term impacts.

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